![molecular formula C19H22N2O4 B5827765 N-[2-(acetylamino)phenyl]-3,4-diethoxybenzamide](/img/structure/B5827765.png)
N-[2-(acetylamino)phenyl]-3,4-diethoxybenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[2-(acetylamino)phenyl]-3,4-diethoxybenzamide is an organic compound that belongs to the class of benzamides This compound is characterized by the presence of an acetylamino group attached to a phenyl ring, which is further connected to a benzamide structure with two ethoxy groups at the 3 and 4 positions
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(acetylamino)phenyl]-3,4-diethoxybenzamide typically involves the following steps:
Acetylation: The starting material, 2-aminophenol, undergoes acetylation using acetic anhydride to form 2-(acetylamino)phenol.
Coupling Reaction: The acetylated product is then subjected to a coupling reaction with 3,4-diethoxybenzoyl chloride in the presence of a base such as triethylamine. This reaction forms the desired this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the above reactions are carried out under controlled conditions. The use of automated systems ensures precise control over reaction parameters such as temperature, pressure, and reagent addition rates, leading to high yields and purity of the final product.
化学反应分析
Types of Reactions
N-[2-(acetylamino)phenyl]-3,4-diethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into amines or alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic substitution, while nucleophiles like amines or thiols are used for nucleophilic substitution.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and alcohols.
Substitution: Halogenated or nucleophile-substituted derivatives.
科学研究应用
N-[2-(acetylamino)phenyl]-3,4-diethoxybenzamide has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.
作用机制
The mechanism of action of N-[2-(acetylamino)phenyl]-3,4-diethoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The acetylamino group can form hydrogen bonds with active sites, while the benzamide structure can interact with hydrophobic pockets, leading to inhibition or modulation of the target’s activity. These interactions can affect various biochemical pathways, resulting in the compound’s observed effects.
相似化合物的比较
Similar Compounds
- N-[2-(acetylamino)phenyl]-3,4-dimethoxybenzamide
- N-[2-(acetylamino)phenyl]-3,4-dimethylbenzamide
- N-[2-(acetylamino)phenyl]-3,4-dihydroxybenzamide
Uniqueness
N-[2-(acetylamino)phenyl]-3,4-diethoxybenzamide is unique due to the presence of ethoxy groups, which can influence its solubility, reactivity, and interaction with biological targets. Compared to similar compounds with methoxy, methyl, or hydroxy groups, the ethoxy groups provide distinct steric and electronic effects, making this compound valuable for specific applications in research and industry.
属性
IUPAC Name |
N-(2-acetamidophenyl)-3,4-diethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O4/c1-4-24-17-11-10-14(12-18(17)25-5-2)19(23)21-16-9-7-6-8-15(16)20-13(3)22/h6-12H,4-5H2,1-3H3,(H,20,22)(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTMGJWZOVSSUIK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)NC2=CC=CC=C2NC(=O)C)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
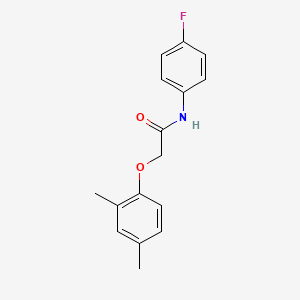
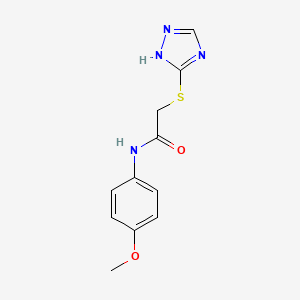
![METHYL 5-{[2-({[3-(DIFLUOROMETHYL)-5-(METHYLSULFANYL)-4H-1,2,4-TRIAZOL-4-YL]IMINO}METHYL)PHENOXY]METHYL}-2-FUROATE](/img/structure/B5827696.png)


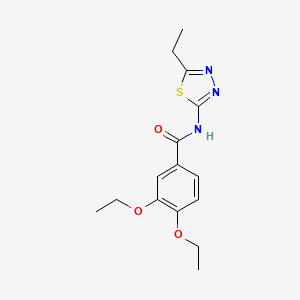
![2-methyl-3-(1-naphthyl)-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9(4H)-one](/img/structure/B5827723.png)

![N-cyclohexyl-2-{[3-(methylsulfanyl)-1,2,4-thiadiazol-5-yl]sulfanyl}acetamide](/img/structure/B5827732.png)
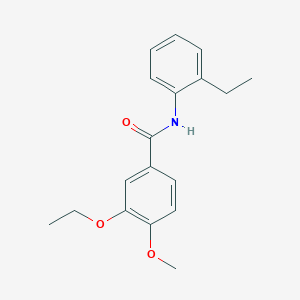
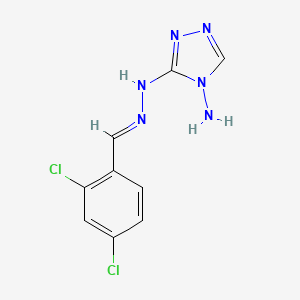
![1-(2,4-dimethylphenyl)-3-[2-(1H-indol-3-yl)ethyl]thiourea](/img/structure/B5827758.png)
![N-[(5-bromo-2-methoxyphenyl)methyl]-N-methylcyclohexanamine](/img/structure/B5827769.png)
![1-(4-{4-[5-(trifluoromethyl)-2-pyridinyl]-1-piperazinyl}phenyl)ethanone](/img/structure/B5827770.png)
